6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Overview
Description
6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxy and methyl groups attached to the chromen-2-one core structure
Future Directions
The future directions for “6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” could involve further exploration of its potential biological activities, given the wide range of properties exhibited by similar compounds. This could include more detailed studies on its synthesis, mechanism of action, and potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that similar compounds, such as chalcones, can interact with various biological targets, including estrogen receptor isoforms .
Mode of Action
It is known that similar compounds can exert agonistic effects on their targets, such as estrogen receptor isoforms . This suggests that 6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one may interact with its targets to induce a biological response.
Biochemical Pathways
It is known that similar compounds, such as flavonoids, can affect a wide range of biochemical pathways . These compounds can interact with various enzymes and receptors, modulating their activity and affecting downstream cellular processes.
Pharmacokinetics
Similar compounds, such as 2,4-diarylquinolines, have been shown to have increased lipophilicity and thus permeability, which are important descriptors for drug design .
Result of Action
Similar compounds have been shown to have various biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methyl-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to cyclization under acidic conditions to yield the desired chromen-2-one compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the chromen-2-one core can result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-15-10-14(21-3)8-9-16(15)22-18(19)17(11)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYCUZYUASZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184944 | |
Record name | 6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-06-6 | |
Record name | 6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263365-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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